molecular formula C20H19N3O4 B2451358 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 904525-82-2

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2451358
CAS No.: 904525-82-2
M. Wt: 365.389
InChI Key: NCATZECPGNWDQI-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include phenylhydrazine, ethyl acetoacetate, and 2-ethoxyaniline. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its effects on cellular processes and pathways might be of interest.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound might exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazine derivatives with comparable structures and properties. Examples could include:

  • 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide lies in its specific functional groups and their arrangement. This unique structure might confer distinct chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-27-17-11-7-6-10-16(17)21-18(24)14-22-12-13-23(20(26)19(22)25)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCATZECPGNWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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